Diethyl 4-(3-fluorophenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 4-(3-FLUOROPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a synthetic organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a fluorophenyl group, an isopropyl group, and two ethyl ester groups. Dihydropyridines are known for their applications in medicinal chemistry, particularly as calcium channel blockers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 4-(3-FLUOROPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 78-80°C for ethanol)
Catalyst: Acidic catalysts like acetic acid or hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
3,5-DIETHYL 4-(3-FLUOROPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion to pyridine derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the dihydropyridine ring to tetrahydropyridine using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions on the aromatic ring, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Major Products
Oxidation: Pyridine derivatives
Reduction: Tetrahydropyridine derivatives
Substitution: Various substituted fluorophenyl derivatives
Scientific Research Applications
3,5-DIETHYL 4-(3-FLUOROPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a calcium channel blocker, which could be useful in treating cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 4-(3-FLUOROPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels in cell membranes. By binding to these channels, it inhibits the influx of calcium ions, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine used in the treatment of hypertension.
Felodipine: Similar in structure and function to nifedipine and amlodipine.
Uniqueness
3,5-DIETHYL 4-(3-FLUOROPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. The presence of the fluorophenyl group, in particular, can influence its binding affinity and selectivity for calcium channels.
Properties
Molecular Formula |
C20H24FNO4 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
diethyl 4-(3-fluorophenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H24FNO4/c1-5-25-19(23)16-11-22(13(3)4)12-17(20(24)26-6-2)18(16)14-8-7-9-15(21)10-14/h7-13,18H,5-6H2,1-4H3 |
InChI Key |
BLIIIEJAKRYCFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)F)C(=O)OCC)C(C)C |
Origin of Product |
United States |
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